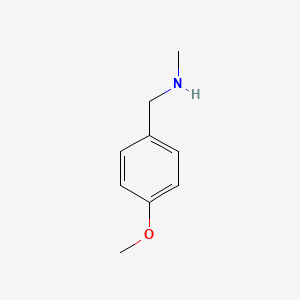

N-(4-Methoxybenzyl)-N-methylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJFPNKGGAPZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220466 | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-24-9 | |

| Record name | N-Methyl-4-methoxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Methoxybenzyl)-N-methylamine, a versatile secondary amine utilized in various facets of chemical synthesis and pharmaceutical development. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and details validated protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in the context of drug discovery, and underscores the importance of rigorous analytical validation for its use in research and development.

Core Physicochemical Properties

This compound, also known as 4-Methoxy-N-methylbenzenemethanamine, is a key building block in organic synthesis.[1] A thorough understanding of its fundamental properties is critical for its effective application.

Molecular Identity and Weight

The cornerstone of any chemical entity's characterization is its molecular formula and the corresponding molecular weight.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [1][3][4][5] |

| Accurate Mass | 151.0997 g/mol | [1] |

| CAS Number | 702-24-9 | [1][2][3][4] |

The molecular weight of 151.21 g/mol is a crucial parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.[1][3][4][5]

Physicochemical Characteristics

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Clear beige oil | [3][6] |

| Density | 0.975 - 1.008 g/cm³ at 25 °C | [2][3][6] |

| Boiling Point | 88-90 °C at 1 mmHg | [2][3][5][6] |

| Flash Point | 85.1 - 109 °C | [2][3][6] |

| Refractive Index | n20/D 1.529 | [2][3][6] |

| Solubility | Slightly soluble in chloroform and methanol | [3][6] |

| Storage Temperature | 2-8 °C | [3][6] |

Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research. A common and effective method is the reductive amination of p-anisaldehyde with methylamine.

Synthetic Workflow: Reductive Amination

This process involves the formation of an imine intermediate from p-anisaldehyde and methylamine, which is then reduced to the target secondary amine.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Anisaldehyde

-

Methylamine (e.g., 40% in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde in methanol. Cool the solution in an ice bath.

-

Slowly add methylamine solution to the cooled solution with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture again in an ice bath.

-

Add sodium borohydride portion-wise, controlling the temperature to prevent excessive foaming.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

-

Work-up and Purification: Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation to obtain pure this compound.

Analytical Characterization and Validation

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (δ) in CDCl₃ are approximately:

-

Aromatic protons: 6.8-7.3 ppm (multiplet, 4H)

-

Methoxy protons (-OCH₃): ~3.8 ppm (singlet, 3H)

-

Benzyl protons (-CH₂-): ~3.6 ppm (singlet, 2H)

-

N-Methyl protons (-NCH₃): ~2.4 ppm (singlet, 3H)

-

Amine proton (-NH-): Variable, often a broad singlet.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands confirming the presence of specific functional groups.[7]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350-3310 (weak) | Secondary amine |

| C-H Stretch (sp³) | 2800-3000 | Aliphatic C-H |

| C-H Stretch (sp²) | 3000-3100 | Aromatic C-H |

| C=C Stretch | 1500-1600 | Aromatic ring |

| C-N Stretch | 1250–1020 | Aliphatic amine |

| C-O Stretch | 1250-1000 | Aryl ether |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 151, confirming the molecular weight.

Chromatographic Purity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

These techniques are employed to assess the purity of the synthesized compound. A single major peak in the chromatogram indicates a high degree of purity.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[6][8]

Precursor for Pharmaceutical Ingredients

The methoxybenzyl group can act as a protecting group for amines in multi-step syntheses.[9] The secondary amine functionality provides a reactive site for further chemical modifications to build more complex molecular architectures.

Role in the Synthesis of Bioactive Compounds

This compound is utilized in the preparation of various classes of compounds, including:

-

Toll-like receptor 9 (TLR9) signaling antagonists: These have potential applications in the treatment of immune disorders.[3][6][8]

-

Trifluoromethyl-sulfonimidamides: These are of interest in medicinal chemistry.[3][6][8]

The N-benzyl moiety is a common structural motif in a number of designer drugs, highlighting the importance of its analytical characterization.[10]

Conclusion

This compound, with a molecular weight of 151.21 g/mol , is a fundamental building block in organic and medicinal chemistry.[1][3][4][5] Its synthesis via reductive amination is a reliable method, and its identity and purity must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques. Its utility as a synthetic intermediate in the development of novel therapeutic agents underscores its importance to the scientific research community.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 702-24-9 [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 702-24-9 [chemicalbook.com]

- 6. This compound CAS#: 702-24-9 [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of N-(4-Methoxybenzyl)-N-methylamine via Reductive Amination of 4-Methoxybenzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(4-Methoxybenzyl)-N-methylamine, a key intermediate in various chemical and pharmaceutical applications. The primary focus is on the widely employed method of reductive amination, starting from 4-methoxybenzaldehyde and methylamine. This document offers a detailed, step-by-step protocol, an analysis of the underlying reaction mechanism, and critical insights into experimental choices to ensure a high-yield and pure product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of numerous organic compounds, including pharmaceuticals and other biologically active molecules. Its structure, featuring a secondary amine and a methoxy-substituted benzyl group, makes it a versatile intermediate for further chemical transformations. The methoxy group can influence the electronic properties of the aromatic ring, while the secondary amine provides a reactive site for the introduction of various functional groups. A reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community.

The most common and efficient route to synthesize this compound is through the reductive amination of 4-methoxybenzaldehyde. This method involves the initial reaction of the aldehyde with methylamine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. This one-pot procedure is favored for its operational simplicity and generally high yields.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The overall transformation involves the conversion of a carbonyl group (in this case, an aldehyde) to an amine via an imine intermediate.

Reaction Mechanism

The synthesis proceeds in two main steps:

-

Imine Formation: 4-Methoxybenzaldehyde reacts with methylamine in a nucleophilic addition-elimination reaction to form the corresponding N-(4-methoxybenzylidene)methanamine (an imine or Schiff base). This reaction is typically reversible and is often favored by the removal of water.

-

Reduction: The formed imine is then reduced to the target secondary amine, this compound. This reduction is most commonly achieved using a mild reducing agent, such as sodium borohydride (NaBH4).

The choice of reducing agent is critical. Sodium borohydride is preferred because it is selective for the reduction of the imine C=N bond over the aldehyde C=O bond, allowing for a one-pot reaction where the aldehyde, amine, and reducing agent can be present in the same reaction mixture.

Visualization of the Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Methoxybenzaldehyde | C8H8O2 | 136.15 | 13.6 g (0.1 mol) |

| Methylamine (40% in H2O) | CH5N | 31.06 | 11.6 g (0.15 mol) |

| Sodium Borohydride | NaBH4 | 37.83 | 5.7 g (0.15 mol) |

| Methanol | CH4O | 32.04 | 150 mL |

| Dichloromethane | CH2Cl2 | 84.93 | As needed for extraction |

| Sodium Hydroxide (1M aq.) | NaOH | 40.00 | As needed for workup |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed for workup |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed for drying |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.6 g (0.1 mol) of 4-methoxybenzaldehyde in 150 mL of methanol.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To this cooled solution, slowly add 11.6 g (0.15 mol) of a 40% aqueous solution of methylamine. Stir the mixture at 0 °C for 30 minutes.

-

Reduction: While maintaining the temperature at 0 °C, add 5.7 g (0.15 mol) of sodium borohydride in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of water. Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add 1M sodium hydroxide solution until the pH is basic. Extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation to obtain a colorless oil.

Data Summary and Characterization

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 702-24-9 |

| Molecular Formula | C9H13NO |

| Molar Mass | 151.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 116-118 °C at 15 mmHg |

| Typical Yield | 80-90% |

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

-

4-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Methylamine: Flammable and corrosive. Use in a well-ventilated fume hood.

-

Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle with care and add portion-wise.

-

Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The reductive amination of 4-methoxybenzaldehyde with methylamine using sodium borohydride is a highly efficient and reliable method for the synthesis of this compound. This guide provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and essential safety information. The presented methodology, when followed with care, should provide the target compound in high yield and purity, suitable for use in further research and development applications.

An In-depth Technical Guide to the Spectral Characterization of N-(4-Methoxybenzyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-N-methylamine is a secondary amine containing a methoxy-substituted benzyl group. As with any synthesized compound intended for research or pharmaceutical development, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound.

While a complete set of publicly available, experimentally-derived spectra for this specific molecule is not readily found, this document will serve as a robust predictive guide. The interpretations and expected data are grounded in fundamental principles of spectroscopy and are supported by spectral data from closely related structural analogs. This guide is designed to assist researchers in predicting, interpreting, and validating their own experimental findings.

Molecular Structure and Spectroscopic Overview

The structure of this compound comprises a p-substituted benzene ring, a benzylic methylene group, a secondary amine, a methyl group, and a methoxy group. Each of these functional groups will give rise to characteristic signals in their respective spectroscopic analyses.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for each type of proton.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Protons on the aromatic ring adjacent to the benzylic carbon. |

| ~ 6.88 | Doublet (d) | 2H | Ar-H (ortho to OCH₃) | Protons on the aromatic ring adjacent to the methoxy group, shielded by its electron-donating effect. |

| ~ 3.80 | Singlet (s) | 3H | OCH₃ | Protons of the methoxy group. |

| ~ 3.65 | Singlet (s) | 2H | Ar-CH₂-N | Protons of the benzylic methylene group. |

| ~ 2.45 | Singlet (s) | 3H | N-CH₃ | Protons of the N-methyl group. |

| ~ 1.5-2.0 | Broad Singlet (br s) | 1H | N-H | The proton on the secondary amine; its chemical shift can be variable and the peak may be broad due to hydrogen bonding and quadrupole broadening. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300, 400, or 500 MHz spectrometer.

-

Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale using the solvent peak or TMS (δ 0.00 ppm). Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159.0 | Ar-C (para to CH₂) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 132.0 | Ar-C (ipso to CH₂) | Quaternary aromatic carbon attached to the benzylic group. |

| ~ 130.0 | Ar-CH (ortho to CH₂) | Aromatic carbons adjacent to the benzylic carbon. |

| ~ 114.0 | Ar-CH (ortho to OCH₃) | Aromatic carbons adjacent to the methoxy group, shielded by its electron-donating effect. |

| ~ 58.0 | Ar-CH₂-N | Benzylic carbon. |

| ~ 55.2 | OCH₃ | Methoxy carbon. |

| ~ 36.0 | N-CH₃ | N-methyl carbon. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower sensitivity.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and calibration).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 3500 | Weak-Medium, Broad | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium | C-H Stretch (sp²) | Aromatic C-H |

| 2850 - 3000 | Medium | C-H Stretch (sp³) | Aliphatic C-H (CH₂, CH₃) |

| 1610, 1510, 1460 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1245 | Strong | C-O Stretch | Aryl Ether (methoxy) |

| 1175 | Medium | C-N Stretch | Amine |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₃NO) is 151.21 g/mol . Therefore, the molecular ion peak is expected at m/z = 151.

-

Major Fragmentation Pathways: The most likely fragmentation is the benzylic cleavage, which is a highly favored process due to the stability of the resulting benzyl cation.

Figure 2: Predicted major fragmentation pathway for this compound.

Predicted m/z values:

| m/z | Proposed Fragment |

| 151 | [C₉H₁₃NO]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ (Tropylium ion analog, likely the base peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of methoxy group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method that will induce fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This in-depth technical guide provides a predictive framework for the spectral characterization of this compound using ¹H NMR, ¹³C NMR, IR, and MS. The provided tables and diagrams of predicted spectral data are based on established chemical principles and data from structurally similar molecules. It is imperative for researchers to obtain experimental data on their synthesized samples and use this guide as a reference for interpretation and structural confirmation. The combination of these spectroscopic techniques provides a powerful and comprehensive approach to unequivocally verify the identity and purity of this compound, which is a critical step in any scientific or drug development endeavor.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-(4-Methoxybenzyl)-N-methylamine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, N-(4-Methoxybenzyl)-N-methylamine (CAS No. 702-24-9) serves as a valuable intermediate.[1][2] Its utility, however, is paired with a specific hazard profile that necessitates a comprehensive understanding and diligent application of safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. This compound is classified as a hazardous chemical, and its primary risks are detailed below.[3][4]

1.1 GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. This compound is associated with the following hazard categories and statements[3][5][6][7][8]:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3] Some sources classify it more severely as causing severe skin burns (Category 1B).[9]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3] Similar to skin corrosion, some data indicates it can cause serious eye damage (Category 1).[9]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3]

The signal word associated with this chemical is "Warning" or "Danger" depending on the supplier and concentration.[3][7][9]

1.2 Toxicological Profile: Understanding the "Why"

While comprehensive toxicological properties have not been fully investigated, the existing classifications point to its irritant and corrosive nature, likely attributable to its amine functional group.[10][11] Amines can be corrosive to tissues upon contact. The respiratory irritation is a common characteristic of volatile amines.[3][12] The basis for the suspected reproductive toxicity is not detailed in the readily available literature, which underscores the importance of handling this compound with the utmost care and minimizing exposure, especially for individuals of reproductive age.[3]

Section 2: Prudent Handling and Engineering Controls

Mitigating the risks associated with this compound hinges on a combination of robust engineering controls and meticulous laboratory practices.

2.1 The Hierarchy of Controls: A Systematic Approach

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of safety controls for handling hazardous chemicals.

2.2 Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[3][4]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Their proximity is crucial for immediate decontamination in case of accidental contact.[9][13]

2.3 Administrative Controls: Standard Operating Procedures (SOPs)

-

Restricted Access: Designate specific areas for the handling and storage of this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before working with it.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3][4] Wash hands thoroughly after handling, even if gloves were worn.[3][4] Remove and wash contaminated clothing before reuse.[3][4]

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against direct contact.

3.1 Eye and Face Protection

-

Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]

-

A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[14][15]

3.2 Skin Protection

-

Gloves: Wear compatible, chemical-resistant gloves.[4][13] Nitrile gloves can offer protection against splashes, but it is crucial to inspect them before use and change them immediately if contamination is suspected.[15] Always consult the glove manufacturer's resistance data for the specific chemical and breakthrough times.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat or overalls should be worn.

-

Footwear: Closed-toe shoes are required. For larger quantities or where splashing is likely, chemical-resistant boots should be worn.[14][15]

3.3 Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection should not be necessary. However, if exposure limits are exceeded or in emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for ammonia and organic ammonia derivatives should be used.[4][9]

Section 4: Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] A recommended storage temperature is between 2-8°C.[1][16][17]

-

Inert Atmosphere: This compound is noted as being air-sensitive.[3] To maintain product quality, it is recommended to store it under an inert atmosphere, such as nitrogen.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, acids, bases, and aluminum.[3][4]

Section 5: Emergency Procedures - A Protocol for the Unexpected

Preparedness is key to effectively managing accidental exposures and releases.

5.1 First-Aid Measures

Caption: First-aid workflow for different exposure routes.

-

Inhalation: If inhaled, move the person to fresh air.[3][4][13] If breathing has stopped, provide artificial respiration.[3][4][18] Seek immediate medical attention.[3][4][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][13][18] Remove all contaminated clothing.[4][9][13] If skin irritation persists, seek medical attention.[3][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][18] Seek immediate medical attention.[3][4][9]

-

Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[9] Call a physician or poison control center immediately.[4]

5.2 Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3][4] Evacuate personnel from the area. Wear appropriate personal protective equipment as described in Section 3.[3]

-

Containment and Clean-up: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel, universal binder).[3][4] Collect the absorbed material into a suitable, closed container for disposal.[3][4] Do not allow the chemical to enter drains or waterways.[6][13]

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][9]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[4]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[4][9] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]

-

Contaminated Packaging: Empty containers may retain product residue and can be hazardous.[19] Do not reuse empty containers.

Section 7: Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below. Note that some values may vary between suppliers.

| Property | Value | Source(s) |

| CAS Number | 702-24-9 | [1][2][3][5][7][8][16][17][20][21] |

| Molecular Formula | C9H13NO | [1][2][5][7][8][16][20][21] |

| Molecular Weight | 151.21 g/mol | [1][2][5][7][8][16][20][21] |

| Appearance | Colorless to clear beige liquid or oil | [1][5][8][12][17][20] |

| Boiling Point | 88-90 °C @ 1 mmHg | [1][5][8][16][20] |

| Melting Point | 238 °C (Decomposition) | [1][5][8][16][17] |

| Flash Point | 85.1 °C - 109 °C | [1][5][8][16][17][20] |

| Density | ~1.008 g/mL at 25 °C | [1][5][8][16] |

| Refractive Index | n20/D ~1.529 | [1][5][8][16][20] |

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent implementation of safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely handle this compound in their pursuit of scientific advancement.

References

- 1. This compound CAS#: 702-24-9 [chemicalbook.com]

- 2. This compound CAS#: 702-24-9 [m.chemicalbook.com]

- 3. fishersci.ca [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 702-24-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 702-24-9|4-Methoxy-N-methylbenzylamine|BLD Pharm [bldpharm.com]

- 8. This compound | 702-24-9 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Methyl-4-methoxybenzylamine [chembk.com]

- 13. biosynth.com [biosynth.com]

- 14. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 15. hsa.ie [hsa.ie]

- 16. 702-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 19. airgas.com [airgas.com]

- 20. Page loading... [guidechem.com]

- 21. This compound | LGC Standards [lgcstandards.com]

solubility of N-(4-Methoxybenzyl)-N-methylamine in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-Methoxybenzyl)-N-methylamine in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding the Significance of Solubility

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a critical physical property that dictates its utility and application. For this compound (CAS No. 702-24-9), a versatile intermediate in the synthesis of various high-value organic compounds, a comprehensive understanding of its solubility profile is paramount.[1][2] This guide provides an in-depth analysis of the factors governing the solubility of this secondary amine in a range of organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Molecular Profile of this compound

This compound is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[2][3] It typically presents as a colorless to clear beige oil.[1][4] The molecule's structure is key to its solubility characteristics. It comprises a polar secondary amine group, a methoxy-substituted benzene ring, and a methyl group. This combination of a polar, hydrogen-bond accepting amine, a moderately polar ether group, and a nonpolar aromatic ring results in a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Secondary Amine (-NH-) : The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. Unlike primary amines, it has one N-H bond, allowing it to act as a weak hydrogen bond donor.[5][6]

-

Benzene Ring : The aromatic ring introduces significant van der Waals forces and potential for π-π stacking interactions, favoring solubility in aromatic and nonpolar solvents.

-

Methoxy Group (-OCH₃) : The ether linkage adds polarity to the aromatic ring and provides an additional site for hydrogen bond acceptance.

-

N-Methyl Group (-CH₃) : This small alkyl group has a minor impact on overall polarity but can influence steric hindrance around the nitrogen atom.

The Theoretical Bedrock: Principles of Amine Solubility

The adage "like dissolves like" is the foundational principle of solubility.[7] The solubility of an amine in a given solvent is determined by the interplay of intermolecular forces between the solute (amine) and solvent molecules.

-

Polarity and Hydrogen Bonding : The nitrogen atom's lone pair of electrons allows amines to accept hydrogen bonds from protic solvents (e.g., alcohols).[8] Primary and secondary amines can also donate a hydrogen bond. This capability is a primary driver of their solubility in polar protic solvents.[9] While this compound is a secondary amine, its ability to form these bonds is weaker than that of corresponding alcohols due to nitrogen's lower electronegativity compared to oxygen.[6][10]

-

Dipole-Dipole Interactions : In polar aprotic solvents (e.g., acetone, DMSO), which lack O-H or N-H bonds but possess a significant dipole moment, solubility is governed by dipole-dipole interactions between the polar C-N and C-O bonds of the amine and the polar groups of the solvent.

-

Van der Waals Forces : In nonpolar solvents (e.g., hexane, toluene), the primary intermolecular forces are weak London dispersion forces. The benzyl group of this compound enhances its solubility in such solvents, particularly aromatic ones like benzene or toluene, through favorable van der Waals interactions.[10]

The interplay of these forces is visually conceptualized in the following diagram.

Caption: Dominant intermolecular forces between the solute and different solvent classes.

Solubility Profile of this compound

While extensive quantitative data for this specific compound is not widely published, a reliable solubility profile can be constructed based on available data, chemical principles, and analogies to similar structures like benzylamine.[11][12]

| Solvent Class | Example Solvent(s) | Expected Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Hydrogen bonding with the alcohol's hydroxyl group. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Soluble | Dipole-dipole interactions. |

| DMF, DMSO | Likely Soluble | Strong dipole-dipole interactions. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Dipole-dipole interactions. DCM is a common solvent for reactions involving similar amines.[13] |

| Chloroform | Slightly Soluble | Limited dipole interactions and potential for weak hydrogen bonding.[4][14] | |

| Aromatic | Toluene, Benzene | Soluble | Favorable van der Waals forces and potential π-π interactions with the benzyl group.[15] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | Weak van der Waals forces; polarity mismatch limits solubility. |

| Ethers | Diethyl Ether, THF | Soluble | Dipole-dipole interactions and good compatibility with the molecule's overall polarity.[15] |

Expert Insights: The designation of "slightly soluble" in methanol and chloroform found in chemical catalogs is often conservative and may refer to miscibility at standard screening concentrations (e.g., ~10-50 mg/mL).[2][14] In practice, for synthetic applications, its solubility in methanol, ethanol, DCM, and THF is generally sufficient for most reaction conditions. The benzylamine analogue is miscible with ethanol and diethyl ether, and very soluble in acetone, supporting the expectation of good solubility in these solvents.[11][12]

A Self-Validating Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a trustworthy standard for generating reliable solubility curves.

Step-by-Step Experimental Workflow

-

Preparation :

-

Select a range of certified pure organic solvents.

-

Ensure the this compound sample is of high purity, as impurities can significantly alter solubility.[3]

-

Prepare a series of vials for each solvent to be tested.

-

-

Equilibration :

-

Add a measured amount of solvent to each vial.

-

Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid/oil.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation :

-

After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification :

-

Determine the weight of the collected filtrate.

-

Dilute the sample with a suitable mobile phase to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculate the original concentration in the saturated solution (in mg/mL or mol/L) to determine the solubility.

-

Workflow Visualization

Caption: Isothermal equilibrium method for determining solubility.

Practical Implications for Researchers and Developers

Solvent Selection for Synthesis and Purification

-

Reactions : For homogenous reactions, solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are excellent choices due to their ability to readily dissolve the amine and many common reagents.[13][16]

-

Purification : The differential solubility is key for purification. For column chromatography, a solvent system is chosen where the compound is soluble but retains affinity for the stationary phase (e.g., ethyl acetate/hexane). For recrystallization, a solvent pair might be employed where the compound is soluble in one solvent when hot but insoluble when cold, and miscible with a second "anti-solvent" that induces precipitation upon cooling.

Enhancing Aqueous Solubility through Salt Formation

For many applications, particularly in drug development, aqueous solubility is crucial. Amines are basic and readily react with acids to form salts.[17] C₉H₁₃NO (amine, organic soluble) + HCl → [C₉H₁₄NO]⁺Cl⁻ (salt, water-soluble) This conversion to an ammonium salt dramatically increases polarity and, consequently, solubility in water and other highly polar protic solvents. This is a fundamental strategy used to formulate amine-containing active pharmaceutical ingredients (APIs). A study on benzylamine derivatives confirmed that salt formation significantly enhances aqueous solubility by orders of magnitude.[18]

Conclusion

This compound exhibits a versatile solubility profile, a direct consequence of its hybrid molecular structure. It is readily soluble in most common polar organic solvents, including alcohols, ethers, and chlorinated solvents, making it highly adaptable for various synthetic protocols. Its solubility is more limited in nonpolar aliphatic hydrocarbons. For applications requiring high aqueous solubility, conversion to a corresponding salt is a highly effective and standard industry practice. The experimental protocols and theoretical framework provided in this guide equip researchers and drug development professionals with the necessary knowledge to confidently handle and apply this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 702-24-9 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 702-24-9 [chemicalbook.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. quora.com [quora.com]

- 8. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 12. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 702-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. moorparkcollege.edu [moorparkcollege.edu]

- 18. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa and basicity of N-(4-Methoxybenzyl)-N-methylamine

An In-depth Technical Guide to the pKa and Basicity of N-(4-Methoxybenzyl)-N-methylamine

Abstract

This technical guide provides a comprehensive analysis of the basicity and pKa of the secondary amine, this compound (CAS No. 702-24-9). The document elucidates the theoretical principles governing amine basicity, with a specific focus on the structural and electronic factors inherent to this molecule. We explore the interplay of inductive and resonance effects conferred by the N-methyl, benzyl, and para-methoxy substituents. A predicted pKa value is presented, contextualized by data from analogous structures. Furthermore, this guide details robust, field-proven experimental and computational methodologies for the precise determination of pKa, designed for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is a substituted secondary amine utilized as an intermediate in the synthesis of diverse organic compounds.[1][2][3][4] Its chemical structure features a central nitrogen atom bonded to a methyl group and a 4-methoxybenzyl group. Understanding the basicity of this nitrogen center, quantified by its pKa value, is critical for predicting its reactivity, optimizing reaction conditions, and comprehending its behavior in biological systems, such as its potential use in the preparation of toll-like receptor 9 (TLR9) signaling antagonists.[1][3][4] The basicity of an amine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 702-24-9 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Clear beige to colorless liquid/oil | [1][2][8] |

| Boiling Point | 88 °C at 1 mmHg | [9] |

| Density | 1.008 g/mL at 25 °C | [1] |

| Predicted pKa | 10.14 ± 0.10 | [1][4] |

Theoretical Framework: Factors Governing Amine Basicity

The basicity of an amine in an aqueous solution is defined by the equilibrium of its protonation reaction:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

The strength of the base is quantified by the base dissociation constant (Kb). However, it is more common in the literature to discuss the acidity of the conjugate acid (R₂NH₂⁺), represented by the acid dissociation constant (pKa).

R₂NH₂⁺ + H₂O ⇌ R₂NH + H₃O⁺

A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the conjugate acid is weaker and less likely to donate its proton.[10] The primary factors influencing the pKa of this compound are the electronic effects of its substituents.

-

Inductive Effects: Alkyl groups, such as the N-methyl group, are electron-donating via the inductive effect (+I).[7] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity compared to ammonia.[5][7]

-

Resonance (Mesomeric) Effects: When the nitrogen atom is adjacent to a π-system, like an aromatic ring, the lone pair can be delocalized. In aniline, for example, the lone pair is delocalized into the benzene ring, which significantly reduces basicity (pKaH of aniline is 4.6) compared to aliphatic amines (pKaH ~10-11).[7][10] For this compound, the -CH₂- spacer insulates the nitrogen from the direct resonance delocalization with the phenyl ring, so its basicity is much higher than that of an aromatic amine.

-

Substituent Effects on the Aromatic Ring: The nature and position of substituents on the benzyl group's phenyl ring fine-tune the basicity.

-

Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) group at the para position exert a strong electron-donating effect through resonance (+R).[6] This effect increases the electron density of the entire benzyl moiety, which, in turn, slightly increases the electron density on the distal nitrogen atom, leading to an increase in basicity.[11]

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂) would decrease the basicity by pulling electron density away from the nitrogen center.[5][12][13]

-

Based on these principles, this compound is expected to be a stronger base than the unsubstituted N-methylbenzylamine (predicted pKa ~9.7) due to the +R effect of the para-methoxy group.[14] The predicted pKa of 10.14 confirms this electronic influence.[1][4]

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the definitive method for accurately determining pKa values.[15][16][17] The procedure involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated, corresponding to the midpoint of the buffering region on the titration curve.[17]

Causality Behind Experimental Choices

-

Analyte Purity: High purity of the analyte is essential, as impurities with acidic or basic properties will distort the titration curve and lead to inaccurate pKa values.

-

Solvent System: While water is the ideal solvent, this compound has limited aqueous solubility. A water/methanol or water/ethanol co-solvent system is often necessary to ensure the analyte and its protonated form remain fully dissolved throughout the titration. The pKa value obtained will be an apparent pKa (pKaapp) and is specific to the solvent system used.

-

Titrant: A standardized strong acid (e.g., HCl) is used to ensure a sharp and well-defined equivalence point. Its concentration must be known with high accuracy.

-

Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.1 M KCl) minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.

Step-by-Step Methodology

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh ~15 mg (0.1 mmol) of high-purity this compound. Dissolve it in 50 mL of a suitable solvent (e.g., 50:50 v/v methanol/water) containing 0.1 M KCl.

-

Titrant: Prepare a 0.100 M standardized hydrochloric acid (HCl) solution.

-

-

Instrument Calibration:

-

Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted beaker at 25 °C and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V) and finding the peak.

-

The half-equivalence point occurs at half the volume of the equivalence point (Veq/2).

-

The pKa is the pH of the solution at the half-equivalence point.

-

References

- 1. This compound CAS#: 702-24-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 702-24-9 [chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 15. benchchem.com [benchchem.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Navigating the Procurement and Application of N-(4-Methoxybenzyl)-N-methylamine: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been developed to assist researchers, scientists, and drug development professionals in the procurement and application of N-(4-Methoxybenzyl)-N-methylamine (CAS No. 702-24-9). This guide provides in-depth information on commercial suppliers, quality assessment, synthesis, and key applications, particularly in the development of novel therapeutics.

Introduction to this compound: A Versatile Intermediate

This compound, a secondary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a critical building block in organic synthesis.[1][2] Its structure, featuring a methoxy-substituted benzyl group and a methylamino moiety, makes it a valuable precursor for the synthesis of a wide range of complex molecules. This guide will delve into the technical considerations for its effective use in a research and development setting.

Commercial Sourcing and Quality Assessment

A reliable supply of high-purity starting materials is paramount for reproducible research. This compound is available from a variety of commercial suppliers.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥98% | Gram to multi-gram | Often provides detailed analytical data and documentation. |

| Fisher Scientific | ≥98% | Gram to multi-gram | Distributes products from various manufacturers, including TCI America.[3] |

| TCI America | ≥98.0% (GC) | Gram to multi-gram | Known for high-purity reagents for organic synthesis.[3] |

| LGC Standards | Research Grade | Gram quantities | Provides reference materials and analytical standards.[4] |

| ChemicalBook | Varies (95-99%) | Gram to kilogram | A platform connecting various suppliers, purity should be verified.[1][5] |

| Guidechem | Varies (95-99.9%) | Gram to kilogram | Connects a wide range of international suppliers.[5] |

Expert Insight: When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). While purity by a single method (e.g., GC) is informative, understanding the analytical techniques used to assess purity is vital. For applications in drug discovery, confirmation of identity and purity via multiple analytical methods, such as NMR and Mass Spectrometry, is strongly recommended. Some suppliers, like Sigma-Aldrich, may offer certain batches "as-is" without extensive analytical data, which may be suitable for initial screening but not for later-stage development.[6]

Synthesis and Purification: A Practical Approach

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common and efficient method is the reductive amination of p-anisaldehyde with methylamine.

Diagram 1: Synthesis of this compound via Reductive Amination

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (1.1 equivalents, e.g., as a solution in THF or water) dropwise at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[7] The choice of reducing agent can influence selectivity and work-up procedures. NaBH(OAc)₃ is milder and often used for one-pot reactions.[8]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Common Impurities: Potential impurities arising from this synthesis include unreacted p-anisaldehyde, the corresponding alcohol (4-methoxybenzyl alcohol) from over-reduction of the aldehyde, and the primary amine (4-methoxybenzylamine) if the methylamine is not in excess.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Key Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 702-24-9 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 88 °C at 1 mmHg | [2] |

| Density | 1.008 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.529 | [2] |

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), a singlet for the N-methyl protons (~2.4 ppm), a singlet for the benzylic protons (~3.6 ppm), and two doublets in the aromatic region for the para-substituted benzene ring (~6.8 and 7.2 ppm).

-

¹³C NMR: Expected signals would include peaks for the methoxy carbon, the N-methyl carbon, the benzylic carbon, and the aromatic carbons, including the ipso, ortho, meta, and para carbons.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 151. A prominent fragment would likely be the tropylium-like ion at m/z = 121, resulting from the loss of the methylamino group.

Applications in Drug Discovery and Medicinal Chemistry

A significant application of this compound is in the synthesis of antagonists for Toll-like receptors (TLRs), particularly TLR9.[1][2] TLRs are key components of the innate immune system, and their dysregulation is implicated in various autoimmune and inflammatory diseases.

Diagram 2: Role of this compound in the Synthesis of TLR9 Antagonists

References

- 1. This compound | 702-24-9 [chemicalbook.com]

- 2. This compound CAS#: 702-24-9 [chemicalbook.com]

- 3. 4-Methoxy-N-methylbenzylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Methoxybenzylamine(2393-23-9) 13C NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: The N-(4-Methoxybenzyl)-N-methyl Group as a Versatile Protecting Strategy for Amines

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The protection of primary and secondary amines is a frequent necessity to prevent their undesired participation in reactions targeting other functional groups within a molecule. The p-methoxybenzyl (PMB) group has emerged as a stalwart protecting group for various functionalities, including alcohols, thiols, and amines, owing to its robust stability under a range of conditions and, most notably, its susceptibility to selective cleavage under oxidative or acidic conditions.[2][3]

This guide provides a detailed examination of the use of the N-(4-methoxybenzyl)-N-methyl moiety as a strategic element for the protection of primary amines, effectively converting them into temporarily masked tertiary amines. This transformation not only shields the amine's reactivity but also introduces a methyl group, which may be a desired structural feature in the final product. We will delve into the mechanistic underpinnings of the protection and deprotection steps, provide detailed, field-tested experimental protocols, and discuss the orthogonality of this protecting group in the context of complex molecular architectures.

Section 1: The Rationale for N-(4-Methoxybenzyl)-N-methyl Protection

The strategic advantage of employing N-(4-methoxybenzyl)-N-methylamine lies in its dual functionality. It serves to protect a primary amine by converting it into a less reactive and non-nucleophilic tertiary amine. The key to its utility is the p-methoxybenzyl group, which can be cleaved under conditions that often leave other protecting groups, such as Boc, Cbz, and silyl ethers, intact.[2][4] This orthogonality is a critical consideration in complex synthetic campaigns.

The electron-donating methoxy group on the phenyl ring lowers the oxidation potential of the benzyl group, making it significantly more labile to oxidative cleavage compared to an unsubstituted benzyl group.[5] This electronic feature is the cornerstone of the PMB group's utility, allowing for its removal with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2][6]

Logical Workflow for Protection and Deprotection

The overall strategy involves two primary stages: the installation of the N-(4-methoxybenzyl)-N-methyl group onto a primary amine and its subsequent removal to either reveal a secondary methylamine or, in some cases, the original primary amine, depending on the synthetic design.

Caption: General workflow for the protection of a primary amine as an this compound and subsequent deprotection.

Section 2: Experimental Protocols

Synthesis of the Protecting Agent: this compound

While commercially available, this compound can be readily synthesized in the laboratory via reductive amination of p-anisaldehyde with methylamine.[7]

Protocol 1: Synthesis of this compound

| Parameter | Value/Condition | Rationale/Notes |

| Reactants | p-Anisaldehyde, Methylamine (e.g., 40% in H₂O or 2.0 M in THF), Sodium borohydride (NaBH₄) | Reductive amination is a robust and high-yielding method for amine synthesis.[8] |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents are suitable for both imine formation and borohydride reduction. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction of imine formation. |

| Reaction Time | 2-4 hours | Typically sufficient for both imine formation and reduction. |

| Work-up | Aqueous work-up with extraction | To remove inorganic salts and isolate the product. |

| Purification | Distillation under reduced pressure or column chromatography | To obtain the pure secondary amine. |

Step-by-Step Procedure:

-

To a solution of p-anisaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) cooled to 0 °C in an ice bath, add methylamine solution (1.2 eq) dropwise with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete imine formation.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear oil.[9][10]

Protection of a Primary Amine

The protection of a primary amine (R-NH₂) to form the corresponding tertiary amine (R-N(Me)PMB) can be achieved via direct alkylation with 4-methoxybenzyl chloride followed by methylation, or more conveniently through a step-wise reductive amination process if the substrate is suitable. A more direct approach involves the alkylation of a primary amine with 4-methoxybenzyl chloride to form the secondary amine, which is then methylated.

Protocol 2: Protection of a Primary Amine via Alkylation

| Parameter | Value/Condition | Rationale/Notes |

| Reactants | Primary amine (R-NH₂), 4-Methoxybenzyl chloride (PMB-Cl), Base (e.g., K₂CO₃, Et₃N), Methyl iodide (MeI) | A two-step, one-pot procedure can be efficient. |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Polar aprotic solvents facilitate Sₙ2 reactions. |

| Temperature | Room temperature to 60 °C | Heating may be required for less reactive amines. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Work-up | Aqueous work-up with extraction | To remove the base and salts. |

| Purification | Column chromatography | To isolate the pure tertiary amine. |

Step-by-Step Procedure:

-

To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and 4-methoxybenzyl chloride (1.1 eq).

-

Stir the mixture at room temperature or heat to 50 °C until consumption of the starting amine is observed (TLC monitoring).

-

Cool the reaction mixture to room temperature and add methyl iodide (1.2 eq).

-

Stir at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection of the N-(4-Methoxybenzyl) Group

The key to the utility of this protecting group is its facile removal under specific conditions, primarily oxidative or acidic.

This is the most common and selective method for PMB group removal.[2][3]

Protocol 3: Oxidative Deprotection

| Parameter | Value/Condition | Rationale/Notes |

| Reagent | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | A powerful oxidant that selectively reacts with the electron-rich PMB group.[2] |

| Solvent | Dichloromethane (DCM) with a small amount of water | The presence of water is crucial for the hydrolysis of the intermediate.[2] |

| Stoichiometry | 1.1 - 1.5 equivalents of DDQ | A slight excess ensures complete reaction. |

| Temperature | 0 °C to room temperature | The reaction is typically fast at room temperature. |

| Reaction Time | 30 minutes to 3 hours | Monitor by TLC for the disappearance of the starting material. |

| Work-up | Aqueous bicarbonate wash | To remove the hydroquinone byproduct. |

| Purification | Column chromatography | To isolate the deprotected secondary amine. |

Step-by-Step Procedure:

-

Dissolve the protected amine (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

Cool the solution to 0 °C and add DDQ (1.2 eq) portion-wise. The solution typically turns dark green or brown.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated NaHCO₃ solution until the organic layer is colorless, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Mechanism of DDQ-mediated Deprotection

Caption: Mechanism of oxidative deprotection of an N-PMB group using DDQ, proceeding through a single electron transfer (SET) mechanism.[2]

Trifluoroacetic acid (TFA) can also be used to cleave the PMB group, particularly when the substrate is stable to strong acid but sensitive to oxidation.[11][12]

Protocol 4: Acidic Deprotection

| Parameter | Value/Condition | Rationale/Notes |

| Reagent | Trifluoroacetic acid (TFA) | A strong acid that facilitates cleavage of the benzyl-nitrogen bond. |

| Solvent | Dichloromethane (DCM) | A common solvent for TFA-mediated reactions. |

| Concentration | 20-50% TFA in DCM, or neat TFA | The concentration can be adjusted based on the substrate's sensitivity. |

| Temperature | 0 °C to room temperature | Higher temperatures may be required for stubborn cases. |

| Reaction Time | 1-4 hours | Monitor by TLC. |